molecular formula C9H9NO3 B13550989 Methyl 3-amino-5-formylbenzoate

Methyl 3-amino-5-formylbenzoate

Cat. No.: B13550989
M. Wt: 179.17 g/mol
InChI Key: FSYJEDIEOVKHGE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-formylbenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a formyl group at the 5-position, with a methyl ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-formylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-formylbenzoate, followed by reduction to introduce the amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Methyl 3-amino-5-carboxybenzoate.

    Reduction: Methyl 3-amino-5-hydroxymethylbenzoate.

    Substitution: Derivatives with alkyl or acyl groups replacing the hydrogen of the amino group.

Scientific Research Applications

Methyl 3-amino-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-amino-5-formylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formylbenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.

    Methyl 4-formylbenzoate: Has the formyl group at a different position, leading to different reactivity and applications.

    Methyl 3-amino-4-formylbenzoate: Similar structure but with different positional isomerism, affecting its chemical behavior.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 3-amino-5-formylbenzoate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,10H2,1H3

InChI Key

FSYJEDIEOVKHGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)N

Origin of Product

United States

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